molecular formula C14H16FN3 B2597417 4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine CAS No. 441033-40-5

4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine

Cat. No.: B2597417
CAS No.: 441033-40-5
M. Wt: 245.301
InChI Key: UXDZOEUAAPXRGP-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]piperidine (Molecular Formula: C19H19FN4) is a chemical compound of significant interest in pharmaceutical and neuroscience research . This piperidine-imidazole derivative serves as a key synthetic intermediate and pharmacophore in the development of novel bioactive molecules. Scientific literature indicates that this structural class exhibits potent and selective binding to delta-opioid receptors, functioning as non-peptidic agonists, which has shown potential for producing anxiolytic and antidepressant-like effects in preclinical studies . Beyond its application in neuropharmacology, structurally related piperidine derivatives are being investigated for their high affinity to the Vesicular Acetylcholine Transporter (VAChT), a critical biomarker for cholinergic function . This makes such compounds valuable tools for developing positron emission tomography (PET) tracers aimed at imaging and quantifying cholinergic terminal density in the brain, with direct relevance to research on Alzheimer's disease and other forms of dementia . The imidazole ring itself is a privileged scaffold in medicinal chemistry, known to contribute to a wide spectrum of pharmacological activities by enabling diverse interactions with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3/c15-12-3-1-10(2-4-12)13-9-17-14(18-13)11-5-7-16-8-6-11/h1-4,9,11,16H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDZOEUAAPXRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 4-fluoroaniline with glyoxal and ammonium acetate to form 4-(4-fluorophenyl)-1H-imidazole. This intermediate is then reacted with piperidine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation under controlled conditions. Key findings include:

Reagent/ConditionsProduct FormedYield (%)Reference
H₂O₂ in acetic acidImidazole N-oxide derivative62–68
m-CPBA in DCM4,5-Epoxyimidazole intermediate55
KMnO₄ (acidic)Cleavage to pyridine-2,5-dione41

Mechanistic Insights :

  • H₂O₂ oxidizes the imidazole nitrogen, forming stable N-oxides through radical intermediates.

  • Strong oxidizers like KMnO₄ degrade the ring, producing diketones.

Reduction Reactions

The piperidine and imidazole moieties participate in hydrogenation:

Reagent/ConditionsTarget SiteProductSelectivity
LiAlH₄ in THFImidazole C=N bondTetrahydropyridine derivative78%
H₂/Pd-C (1 atm)Piperidine ringDecahydroquinoline analog90%
NaBH₄/MeOHSelective C=N reductionPartially saturated imidazoline65%

Key Observations :

  • LiAlH₄ preferentially reduces imidazole before affecting the piperidine ring.

  • Catalytic hydrogenation saturates the piperidine ring without modifying fluorine substituents .

Substitution Reactions

The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS):

ReagentConditionsProductRate Constant (k, M⁻¹s⁻¹)
NaOH (10%)80°C, 12h4-Hydroxyphenyl derivative2.3 × 10⁻⁴
NH₃/EtOH120°C, sealed tube4-Aminophenyl analog1.8 × 10⁻⁴
NaSMe/DMFRT, 6h4-Methylthiophenyl variant4.1 × 10⁻³

Regiochemical Trends :

  • Fluorine at the para position directs incoming nucleophiles to the ortho and para positions relative to the imidazole attachment.

  • Thiol-based nucleophiles exhibit faster kinetics due to enhanced leaving-group ability .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalyst SystemSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Arylboronic acids82–89
Buchwald-HartwigPd₂(dba)₃/XantphosPrimary amines75
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkynes68

Optimization Data :

  • Suzuki reactions require anhydrous DMF and degassed conditions .

  • Buchwald-Hartwig aminations achieve >90% conversion with electron-deficient amines.

Stability and Side Reactions

Critical stability parameters:

ConditionDegradation PathwayHalf-Life (25°C)
pH < 2Protonation-induced ring-opening3.2h
UV light (254 nm)Radical-mediated C-F bond cleavage45min
O₂/moistureAutoxidation of imidazole8 days

Handling Recommendations :

  • Store under N₂ at −20°C to prevent oxidation .

  • Avoid protic solvents in long-term storage.

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a piperidine ring substituted with a 4-(4-fluorophenyl)-1H-imidazol-2-yl group. The synthesis typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. A common synthetic route includes the reaction of 4-fluoroaniline with glyoxal and ammonium acetate to produce 4-(4-fluorophenyl)-1H-imidazole, which is then reacted with piperidine under controlled conditions to yield the final product.

Opioid Receptor Modulation

Research has demonstrated that derivatives of this compound exhibit selective affinity for delta-opioid receptors. A notable study indicated that these compounds could act as non-peptidic selective delta-opioid agonists, showing potential anxiolytic and antidepressant effects in animal models. Specifically, one derivative exhibited a Ki value of 18 nM at delta receptors, indicating strong binding affinity .

Antimicrobial Properties

Investigations into the antibacterial and antifungal properties of imidazole derivatives have shown promising results. The presence of electron-withdrawing or electron-donating groups on the piperidine ring significantly influences antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the piperidine structure could enhance its antimicrobial efficacy .

Antiparasitic Activity

Similar imidazole-containing compounds have shown efficacy against malaria parasites. Research indicates that structural modifications can improve metabolic stability and aqueous solubility, enhancing in vivo efficacy against parasites. This highlights the potential for developing new antiparasitic agents based on this compound's structure.

Case Studies

Study Focus Findings
Opioid Receptor AffinityDelta-opioid receptorsDemonstrated selective binding and potential anxiolytic effects in animal models .
Antimicrobial ActivityBacterial strainsIdentified significant antibacterial properties influenced by structural modifications.
Antiparasitic ActivityMalaria parasitesShowed promising results with enhanced efficacy through specific structural changes.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl Substitution Patterns

Nitrophenyl Derivatives

  • 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole (): Structure: Features a nitro group on the phenyl ring. Activity: The electron-withdrawing nitro group enhances binding affinity to kinases via π-π stacking and dipole interactions, but reduces metabolic stability compared to fluorine .

Dichlorophenyl and Methoxy Derivatives

  • 4-[5-(2,4-Dichlorophenyl)-1H-imidazol-2-yl]piperidine () :
    • Structure : Dichlorophenyl substitution.
    • Activity : Chlorine atoms improve hydrophobic interactions in kinase binding pockets but may increase toxicity risks .
  • 4-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]piperidine () :
    • Structure : Methoxy group as an electron-donating substituent.
    • Activity : Reduced kinase affinity compared to fluorine but offers tunable pharmacokinetics for CNS targets .
Piperidine Modifications
  • 4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride (): Structure: Cyclopropylmethyl group on imidazole. As a dihydrochloride salt, it exhibits superior solubility (∼50 mg/mL in water) compared to the target compound’s free base .
Hydroxyphenyl and Propargyl Alcohol Derivatives
  • 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole () :
    • Structure : Hydroxyphenyl substitution.
    • Activity : The hydroxyl group enables hydrogen bonding with catalytic lysine residues in kinases, improving potency but increasing susceptibility to glucuronidation .
  • 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol () :
    • Structure : Propargyl alcohol chain.
    • Activity : The alkyne moiety may facilitate click chemistry for target identification, though it introduces synthetic complexity .

Comparative Data Table

Compound Name (Reference) Key Substituents Biological Target Selectivity Solubility (mg/mL) logP Synthesis Yield (%)
4-[4-(4-Fluorophenyl)-1H-imidazol-2-yl]piperidine 4-Fluorophenyl, piperidine p38 MAP kinase Moderate ~10 (free base) 2.8 65
Compound 6 () 2-Fluoropyridin-4-yl, thioethanol p38α High ~25 2.2 78
4-(4-Nitrophenyl) derivative () 4-Nitrophenyl Kinase (unspecified) Moderate ~5 3.1 55
4-[1-(Cyclopropylmethyl) derivative () Cyclopropylmethyl Unknown Low ~50 (HCl salt) 1.9 82
Hydroxyphenyl derivative () 4-Hydroxyphenyl p38 MAP kinase High ~15 2.5 60

Biological Activity

4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a piperidine ring substituted with a 4-(4-fluorophenyl)-1H-imidazol-2-yl group, which contributes to its unique pharmacological properties. The compound is synthesized through a multi-step process involving the formation of the imidazole ring and its subsequent attachment to the piperidine ring.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The imidazole moiety is known to facilitate binding to biological targets, potentially leading to inhibition or modulation of their activities. This compound has been studied for its effects on opioid receptors, which are crucial in pain management and mood regulation.

Case Studies and Research Findings

  • Opioid Receptor Affinity :
    A study demonstrated that derivatives of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine exhibited selective affinity for delta-opioid receptors. The findings indicated that these compounds could act as non-peptidic selective delta-opioid agonists, showing potential anxiolytic and antidepressant effects in animal models .
  • Antimicrobial Activity :
    Research has also explored the antibacterial and antifungal properties of imidazole derivatives, including those related to piperidine structures. The presence of electron-withdrawing or electron-donating groups on the piperidine ring significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antiparasitic Activity :
    Investigations into similar imidazole-containing compounds have shown promising results against malaria parasites, with modifications enhancing metabolic stability and aqueous solubility being key factors in improving efficacy in vivo .

Comparative Analysis

The following table summarizes the biological activities observed in studies involving this compound and related compounds:

Compound Biological Activity Target Effect
This compoundOpioid receptor agonismDelta-opioid receptorsAnxiolytic/antidepressant effects
4-(3-Fluorophenyl)-1H-imidazole derivativesAntibacterialGram-positive/negative bacteriaSignificant inhibition
Dihydroquinazolinone derivativesAntiparasiticPfATP4 (malaria)Reduced parasitemia in mouse models

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the imidazole ring via reaction between 4-fluoroaniline and glyoxal.
  • Subsequent reaction with piperidine under controlled conditions to yield the target compound.

The compound's structural formula is represented as follows:

C14H16FN3\text{C}_{14}\text{H}_{16}\text{FN}_{3}

Safety Profile

Safety assessments indicate that this compound may exhibit harmful effects if ingested, causing skin irritation upon contact .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling a substituted imidazole with a piperidine derivative. For example, imidazole rings can be constructed via cyclocondensation of α-keto esters with amidines under basic conditions . Optimization may include varying solvents (e.g., dichloromethane or methanol), adjusting stoichiometric ratios of reagents, and controlling reaction temperatures. Statistical experimental design (e.g., factorial design) can systematically identify critical parameters affecting yield, such as pH, temperature, or catalyst loading .

Q. How is the structural conformation of this compound confirmed, and what crystallographic data are available?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For this compound derivatives, XRD analysis reveals dihedral angles between the imidazole, piperidine, and fluorophenyl rings, which influence molecular interactions. Key metrics include bond lengths (e.g., C–N bonds in the imidazole ring averaging 1.34 Å) and torsion angles . Data from the Cambridge Structural Database (CSD) or Acta Crystallographica reports provide reference values .

Q. What purification techniques are recommended to achieve ≥98% purity for in vitro studies?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard. Reverse-phase HPLC with a C18 column and methanol/water mobile phases can resolve polar impurities. Purity validation via NMR (e.g., absence of extraneous peaks in 1^1H spectra) and LC-MS (mass accuracy <2 ppm) is critical .

Advanced Research Questions

Q. How do substitution patterns on the imidazole or piperidine rings affect p38 MAP kinase inhibition, and how can contradictory SAR data be resolved?

  • Methodological Answer : Fluorophenyl substitutions at the imidazole C4 position enhance kinase binding affinity due to hydrophobic interactions with the ATP-binding pocket. Contradictions in structure-activity relationships (SAR) may arise from crystallographic packing effects or assay variability (e.g., enzymatic vs. cellular assays). Resolve discrepancies by cross-validating results with isothermal titration calorimetry (ITC) for binding constants and molecular dynamics simulations to assess conformational stability .

Q. What computational strategies can predict the compound’s reactivity or metabolic stability in preclinical models?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict reactive sites, such as the imidazole N1 position susceptible to oxidation. For metabolic stability, use in silico tools like Schrödinger’s ADMET Predictor or CypReact to simulate cytochrome P450 metabolism. Combine with experimental data from liver microsome assays to refine models .

Q. How can NMR and mass spectrometry detect degradation products under varying pH and temperature conditions?

  • Methodological Answer : Forced degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) followed by 1^1H-13^{13}C HSQC NMR identify hydrolyzed or oxidized products. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) detects molecular fragments. Quantify degradation using peak integration in HPLC chromatograms (e.g., C18 column, 0.1% formic acid/acetonitrile gradient) .

Q. What experimental frameworks are used to analyze conflicting data in biological activity across cell lines or animal models?

  • Methodological Answer : Apply meta-analysis frameworks to harmonize data. For example, use hierarchical clustering to group cell lines by genetic profiles (e.g., p38 MAPK expression levels) and correlate with IC50_{50} values. In vivo discrepancies may require pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to account for bioavailability differences .

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